



# Application Notes and Protocols for ML385 (NRF2 Inhibitor) in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4][5] NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammation.[6][7][8][9] ML385 acts by binding to the Neh1 domain of NRF2, which prevents its heterodimerization with small Maf (sMAF) proteins and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][4][10][11] This inhibition of NRF2 activity makes ML385 a valuable tool for studying the role of the NRF2 pathway in disease models and for evaluating its therapeutic potential.

These application notes provide a comprehensive overview of the in vivo administration of ML385 in mice, including recommended dosages, vehicle formulations, and detailed experimental protocols.

### **Data Presentation**

Table 1: ML385 Dosage and Administration in Mice



| Mouse<br>Model                                                   | Dosage       | Administrat<br>ion Route                  | Vehicle                   | Frequency/<br>Duration                          | Reference |
|------------------------------------------------------------------|--------------|-------------------------------------------|---------------------------|-------------------------------------------------|-----------|
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 & H460 cells) | 30 mg/kg     | Intraperitonea<br>I (IP) injection        | Not specified in abstract | 5 times a<br>week for 3-4<br>weeks              | [1]       |
| Hypertension<br>Model<br>(C57BL/6J<br>mice)                      | 10 mg/kg/day | Intraperitonea<br>I (IP) osmotic<br>pumps | Not specified in abstract | Continuous<br>for 8 weeks                       | [12][13]  |
| Generic in vivo study (CD-1 mice)                                | 30 mg/kg     | Intraperitonea<br>I (IP) injection        | Not specified in abstract | Single dose<br>for<br>pharmacokin<br>etic study | [1]       |
| Acute Liver Failure Model (BALB/c mice)                          | 30 mg/kg     | Intraperitonea<br>I (IP) injection        | Not specified in abstract | 4 times a<br>week for 4<br>weeks                | [2]       |
| General in vivo inflammation study (C57B/6 male mice)            | 30 mg/kg     | Intraperitonea<br>I (IP) injection        | PBS with 5%<br>DMSO       | Daily for 7<br>days                             | [4]       |

**Table 2: Recommended Vehicle Formulations for ML385** 



| Vehicle<br>Composition                                 | Concentration        | Notes                                                                                          | Reference |
|--------------------------------------------------------|----------------------|------------------------------------------------------------------------------------------------|-----------|
| 10% DMSO + 40%<br>PEG300 + 5% Tween<br>80 + 45% Saline | 3 mg/mL (Suspension) | Add solvents sequentially and clarify the solution as much as possible before adding the next. | [2]       |
| 50% PEG300 + 50%<br>Saline                             | 5 mg/mL (Suspension) | -                                                                                              | [2]       |
| PBS with 5% Dimethyl<br>Sulfoxide (DMSO)               | Not specified        | Used for daily intraperitoneal injections.                                                     | [4]       |

## **Experimental Protocols**

# Protocol 1: Preparation of ML385 for Intraperitoneal Injection

#### Materials:

- ML385 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer



Sonicator (optional)

Procedure for Vehicle 1 (DMSO/PEG300/Tween 80/Saline):

- Weigh the required amount of ML385 powder in a sterile microcentrifuge tube.
- Add the required volume of DMSO to achieve an initial concentrated stock.
- Vortex thoroughly until the powder is completely dissolved.
- Sequentially add PEG300, Tween 80, and sterile saline according to the proportions in Table
   2.
- Vortex thoroughly after the addition of each component to ensure a homogenous suspension. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
- The final formulation should be prepared fresh before each use.

Procedure for Vehicle 2 (PBS/DMSO):

- Weigh the required amount of ML385 powder in a sterile microcentrifuge tube.
- Add a small volume of DMSO (e.g., 5% of the final volume) to dissolve the powder.
- Vortex thoroughly until the powder is completely dissolved.
- Add sterile PBS to reach the final desired concentration.
- Vortex thoroughly to ensure a homogenous solution.
- The final formulation should be prepared fresh before each use.

# Protocol 2: In Vivo Administration of ML385 in a Mouse Xenograft Model

Animal Model:



 Athymic nude mice (e.g., BALB/c nude) are commonly used for subcutaneous xenograft models.

#### Tumor Cell Implantation:

- Culture human cancer cells (e.g., A549 or H460 for NSCLC) under standard conditions.
- Harvest the cells and resuspend them in a sterile medium (e.g., a 1:1 mixture of media and Matrigel) at a concentration of 1-5 x 10<sup>6</sup> cells per 100 μL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.

#### Treatment Protocol:

- Randomly assign mice to different treatment groups (e.g., Vehicle control, ML385 alone, chemotherapy agent alone, ML385 + chemotherapy agent).
- Prepare the ML385 formulation as described in Protocol 1.
- Administer ML385 via intraperitoneal (IP) injection at the desired dosage (e.g., 30 mg/kg) and schedule (e.g., five times a week).
- Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: NRF2 signaling pathway and the mechanism of inhibition by ML385.





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo mouse xenograft study with ML385.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. hololifecenter.com [hololifecenter.com]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ML385 (NRF2 Inhibitor) in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609160#ml380-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com